2-Chloro-4-fluorotoluene-alpha-13C
Overview
Description
2-Chloro-4-fluorotoluene-alpha-13C is a stable isotope-labeled compound, specifically a toluene derivative where the methyl group is labeled with carbon-13. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluorotoluene-alpha-13C typically involves the introduction of the carbon-13 isotope into the toluene structure. This can be achieved through several synthetic routes, including:
Halogenation: Starting with toluene, a halogenation reaction introduces chlorine and fluorine atoms at the 2 and 4 positions, respectively.
Isotopic Labeling: The methyl group of toluene is labeled with carbon-13 using isotopic exchange reactions or by starting with a carbon-13 labeled precursor.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the halogenation and isotopic labeling processes .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluorotoluene-alpha-13C undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or acids and reduction to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride are used under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Major Products Formed:
Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be formed.
Oxidation Products: Alcohols, aldehydes, or acids.
Reduction Products: Hydrocarbons.
Scientific Research Applications
2-Chloro-4-fluorotoluene-alpha-13C is widely used in scientific research due to its isotopic labeling, which allows for:
Tracer Studies: Used in metabolic and pharmacokinetic studies to trace the pathway of the compound in biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 label enhances the sensitivity and resolution of NMR studies, allowing for detailed structural analysis.
Chemical Synthesis: Used as a precursor in the synthesis of more complex labeled compounds for research in organic chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorotoluene-alpha-13C involves its interaction with molecular targets and pathways in biological systems. The carbon-13 label allows for detailed tracking of the compound’s metabolic fate, providing insights into its biochemical interactions and transformations. This information is crucial for understanding the compound’s effects at the molecular level .
Comparison with Similar Compounds
- Chlorobenzene-13C6
- Chloroacetyl chloride-1-13C
- Chloroethane-13C2
Comparison: 2-Chloro-4-fluorotoluene-alpha-13C is unique due to the specific positioning of chlorine and fluorine atoms on the toluene ring and the carbon-13 labeling of the methyl group. This combination of features makes it particularly useful for specific tracer studies and NMR spectroscopy applications, distinguishing it from other labeled compounds .
Properties
IUPAC Name |
2-chloro-4-fluoro-1-(113C)methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSARJIQZOSVYHA-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583909 | |
Record name | 2-Chloro-4-fluoro-1-(~13~C)methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-45-5 | |
Record name | 2-Chloro-4-fluoro-1-(~13~C)methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287399-45-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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